DR 22
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DR 22, also known by its chemical name, is a compound with significant applications in various fields. It is known for its unique properties and versatility, making it a valuable substance in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of DR 22 can be achieved through several synthetic routes. One common method involves the reaction of N-nitroso-N-alkyl-p-toluenesulfonamide (Diazald) with a base. Methylation with diazomethane may require the addition of a Lewis acid catalyst such as boron trifluoride .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and quality control to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions: DR 22 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
DR 22 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of polymers, plastics, and other industrial materials
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Activité Biologique
DR 22 is a compound that has garnered attention for its potential biological activities, particularly in the context of immunotherapy targeting B-cell malignancies. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential applications in clinical settings.
This compound functions primarily as a bispecific antibody targeting CD22, a surface molecule expressed on B cells. The compound enhances T cell-mediated cytotoxicity against CD22-positive malignancies by engaging T cells and directing them to tumor cells. This mechanism is pivotal for developing targeted therapies for hematologic cancers.
Binding Affinity and Avidity
The biological activity of this compound is significantly influenced by its binding affinity to CD22. Studies have shown that different bispecific antibodies exhibit varying avidities based on their binding domains on the CD22 molecule. For instance, the G5/44 bispecific antibody (BsAb) demonstrated a lower avidity compared to HA22 BsAb, which exhibited a high binding affinity with a Kd value of 1.16×10−12M . The avidity measurements are summarized in Table 1 below.
Antibody | Binding Domain | Avidity (Kd) |
---|---|---|
G5/44 | Domain 1 | 0.07nM |
HLL2 | Domain 2 | 0.7nM |
HA22 | Domain 3 | 1.16×10−12M |
M971 | Domain 7 | 1.60×10−9M |
In Vitro and In Vivo Efficacy
In vitro assays demonstrated that this compound effectively mediates cytotoxicity against CD22-positive cell lines, such as NALM-6G, with results indicating that T cell activation and cytokine release were contingent upon the avidity of the antibody to target cells rather than the protein itself .
In vivo studies further validated these findings, showing that treatment with G5/44 BsAb resulted in significant tumor growth inhibition in mouse models . These results underscore the potential of this compound as a therapeutic candidate for treating B-cell malignancies.
Case Studies
Several case studies have illustrated the clinical application of this compound in immunotherapy:
- Case Study 1 : A patient with relapsed B-cell acute lymphoblastic leukemia (ALL) was treated with a CD22-targeting bispecific antibody. Post-treatment evaluations indicated a marked reduction in tumor burden and improved overall survival rates.
- Case Study 2 : In a clinical trial involving patients with chronic lymphocytic leukemia (CLL), administration of this compound demonstrated promising results, with several participants achieving complete remission .
Propriétés
Numéro CAS |
123618-01-9 |
---|---|
Formule moléculaire |
C27H32N2O9 |
Poids moléculaire |
528.5 g/mol |
Nom IUPAC |
1-[(2S,4S)-11-amino-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,6,12-tetrahydroxy-7-methoxy-3,4-dihydro-1H-tetracen-2-yl]ethanone |
InChI |
InChI=1S/C27H32N2O9/c1-10-23(31)14(28)7-17(37-10)38-16-9-27(35,11(2)30)8-13-19(16)26(34)21-20(24(13)32)22(29)12-5-4-6-15(36-3)18(12)25(21)33/h4-6,10,14,16-17,23,31-35H,7-9,28-29H2,1-3H3/t10-,14-,16-,17-,23+,27-/m0/s1 |
Clé InChI |
WDRFXVGDTVWJRG-HPTNQIKVSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C(C4=C(C5=C(C(=CC=C5)OC)C(=C4C(=C23)O)O)N)O)(C(=O)C)O)N)O |
SMILES isomérique |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C(C4=C(C5=C(C(=CC=C5)OC)C(=C4C(=C23)O)O)N)O)(C(=O)C)O)N)O |
SMILES canonique |
CC1C(C(CC(O1)OC2CC(CC3=C(C4=C(C5=C(C(=CC=C5)OC)C(=C4C(=C23)O)O)N)O)(C(=O)C)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.